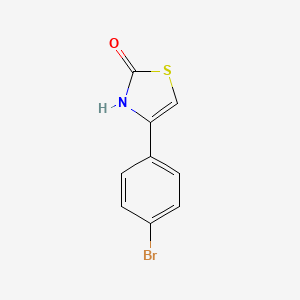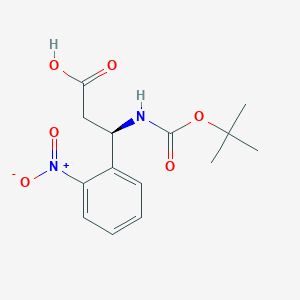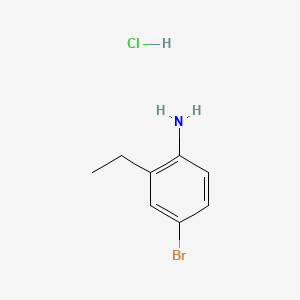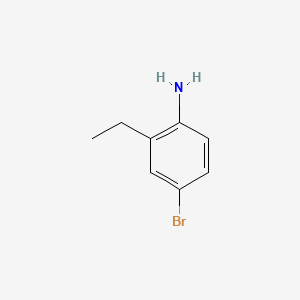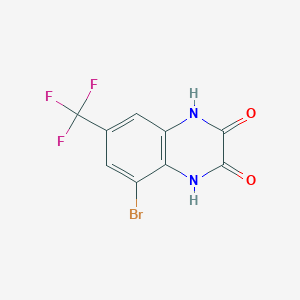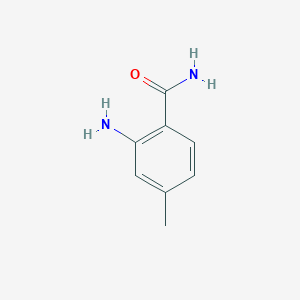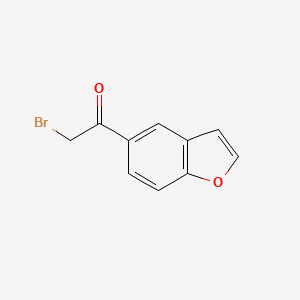
1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone
Übersicht
Beschreibung
1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone, also known as 1-bromo-2-benzofuran-1-ethanone, is a small organic molecule that has been studied extensively by scientists due to its unique properties. It is a highly versatile compound with a wide range of applications in both organic synthesis and scientific research. This compound has been used to synthesize a variety of products, including pharmaceuticals, dyes, and fragrances. It has also been studied for its potential use in biochemistry and physiological research.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
- Creation of Novel Polymers : A methacrylate monomer containing a benzofuran side group was synthesized and polymerized, resulting in a novel polymer with specific thermal properties. This process could be crucial for developing new materials with unique thermal and physical properties (Koca et al., 2012).
Biocatalysis and Green Chemistry
- Biocatalytic Reduction : Lactobacillus paracasei BD87E6 was used as a biocatalyst for the bioreduction of benzofuran ethanone to enantiopure benzofuran ethanol. This process represents a scalable, green method for producing optically active aromatic alcohols, which are valuable in pharmaceuticals (Şahin, 2019).
Therapeutic Potential and Biological Activities
- Bioactive Compound Isolation : A new benzofuran derivative was isolated from the roots of Petasites hybridus, showing moderate inhibitory activity on breast cancer cells. This suggests potential therapeutic applications for this compound and related structures (Khaleghi et al., 2011).
- Synthesis of Biological Active Compounds : Benzofuran derivatives have been synthesized and shown to possess potent immunosuppressive and immunostimulatory activities. These compounds can inhibit macrophages and T-lymphocytes, suggesting potential applications in regulating immune response and treating immune-related disorders (Abdel‐Aziz et al., 2011).
Wirkmechanismus
Target of Action
1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, the primary targets of this compound could be related to these biological activities.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets leading to various biological activities . For instance, some benzofuran derivatives have been developed and utilized as anticancer agents .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of benzofuran derivatives can vary widely depending on their specific chemical structures .
Result of Action
Benzofuran derivatives have been shown to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Environmental factors can significantly impact the action of benzofuran derivatives .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit key enzymes involved in metabolic pathways, such as glycogen synthase kinase-3 (GSK-3) and cholinesterase . These interactions can lead to the modulation of cellular processes and have potential therapeutic implications.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of signaling molecules like serotonin receptors and monoamine transporters . These effects can lead to changes in cell function, including alterations in neurotransmitter levels and cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzofuran derivatives have been shown to bind to specific receptors and enzymes, leading to the inhibition of their activity . This can result in the modulation of downstream signaling pathways and alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that benzofuran derivatives can exhibit time-dependent changes in their biological activity, with potential implications for their use in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, benzofuran derivatives have been shown to affect neurotransmitter levels and behavior in animal models, with dose-dependent variations in their effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Benzofuran derivatives have been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions can have significant implications for the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
1-(1-benzofuran-5-yl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXJQVYCIGDILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383567 | |
| Record name | 1-(1-Benzofuran-5-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844891-02-7 | |
| Record name | 1-(5-Benzofuranyl)-2-bromoethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844891-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Benzofuran-5-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Bromoacetyl)benzo[b]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



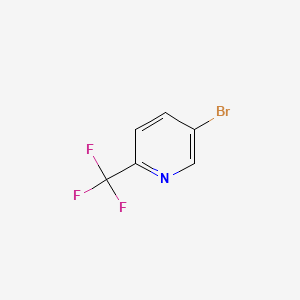
![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)
